molecular formula C13H10F2O B174445 1-(Benzyloxy)-2,4-difluorobenzene CAS No. 152434-86-1

1-(Benzyloxy)-2,4-difluorobenzene

Cat. No. B174445
M. Wt: 220.21 g/mol
InChI Key: SUJMBSRZMAZPOY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance and any distinctive characteristics.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, and reaction conditions.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

1. Application in Pharmaceutical and Medicinal Chemistry

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
  • Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results : The synthesized compounds were screened for antimicrobial activity .

2. Application in Anti-Melanogenic Agents

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene can be used in the development of anti-melanogenic agents .
  • Methods of Application : The compounds are designed based on the structures of natural compounds and are used to develop novel synthetic inhibitors .
  • Results : The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

3. Application in Synthesis of Benzyl Ethers and Esters

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene is used in the preparation of benzyl (arylmethyl) ethers .
  • Methods of Application : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise .
  • Results : The specific results or outcomes of this procedure were not detailed in the source .

4. Application in Benzylic Oxidations and Reductions

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene can be used in benzylic oxidations and reductions .
  • Methods of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . The reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
  • Results : The reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .

5. Application in the Preparation of Benzyl Ethers and Esters

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene is used in the preparation of benzyl ethers and esters .
  • Methods of Application : A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise .
  • Results : The specific results or outcomes of this procedure were not detailed in the source .

6. Application in the Preparation of 7-Hydroxy-Oxindole-3-Acetic Acid

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
  • Methods of Application : The specific methods of application were not detailed in the source .
  • Results : The specific results or outcomes of this procedure were not detailed in the source .

7. Application in the Synthesis of Coumarin-Based Derivatives

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene can be used in the synthesis of coumarin-based derivatives, which have shown diverse pharmacological activities .
  • Methods of Application : The specific methods of application were not detailed in the source .
  • Results : The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical, and cosmetics industries .

8. Application in the Synthesis of Transition Metal Complexes

  • Summary of Application : 1-(Benzyloxy)-2,4-difluorobenzene can be used in the synthesis of transition metal complexes derived from Schiff base ligands .
  • Methods of Application : The compounds were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results : The synthesized compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or new reactions that it could undergo.


For a specific compound like “1-(Benzyloxy)-2,4-difluorobenzene”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories. The amount and type of information available will depend on how much research has been done on the compound.


properties

IUPAC Name

2,4-difluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJMBSRZMAZPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2,4-difluorobenzene

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenol (25, 7.60 g, 0.0584 mol) in N,N-dimethylformamide (50.0 mL) were added benzyl bromide (8.0 mL, 0.067 mol) and potassium carbonate (9.00 g, 0.0651 mol) under an atmosphere of nitrogen. The reaction was stirred at room temperature overnight. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give the compound as white solid (26, 3.20 g, 25%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Zhang, Z Lu, H Yu, Y Zhang, X Qin, X Ji, S He… - Foods, 2023 - mdpi.com
Pandanus amaryllifolius Roxb. is a special tropical spice crop resource with broad development prospects. It is widely cultivated under a Hevea brasiliensis (Willd. ex A. Juss.) Muell. Arg…
Number of citations: 6 www.mdpi.com
Z Yu, R Xu, H Duan, L Ma - Journal of Food Processing and …, 2022 - Wiley Online Library
This study compared lipid profiles and volatile composition in marinated eggs from different species (chicken, quail, and pigeon) using LC‐ESI‐MS/MS, and GC–MS, respectively. The …
Number of citations: 1 ifst.onlinelibrary.wiley.com

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